1-cyclopropyl-4-hydroxypiperidin-2-one
Description
1-cyclopropyl-4-hydroxypiperidin-2-one is a piperidin-2-one derivative featuring a hydroxyl group at position 4 and a cyclopropyl substituent at position 1 of the six-membered heterocyclic ring. This compound is of interest in medicinal chemistry as a synthetic intermediate or pharmacophore modifier, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors .
Properties
CAS No. |
1896697-77-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-4-hydroxypiperidin-2-one can be achieved through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This reaction typically occurs in ethanol as the solvent and requires specific temperature and pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction or other condensation reactions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-4-hydroxypiperidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in bacterial or viral replication, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 1-cyclopropyl-4-hydroxypiperidin-2-one with structurally related piperidine/piperidinone derivatives, emphasizing substituent effects and physicochemical properties:
Key Observations:
Substituent Effects on Solubility :
- The cyclopropyl group in this compound reduces water solubility compared to unsubstituted 4-hydroxy-piperidin-2-one, likely due to increased hydrophobicity. In contrast, the hydrochloride salt of 4-hydroxypiperidine exhibits high solubility, making it preferable for aqueous formulations .
- The isopropyl ester derivative shows the lowest solubility, typical of lipophilic prodrugs designed for enhanced cellular uptake.
This contrasts with the unsubstituted piperidin-2-one, which adopts a more planar conformation . The ketone group in piperidin-2-one derivatives enables hydrogen bonding and tautomerism, absent in fully saturated piperidine analogs like 4-hydroxypiperidine hydrochloride.
Biological Relevance :
- Cyclopropane-containing compounds are increasingly explored in drug discovery for their metabolic stability and ability to mimic aromatic rings. This positions this compound as a candidate for CNS drugs requiring blood-brain barrier penetration .
- The ester derivative’s lipophilicity aligns with prodrug strategies, where enzymatic cleavage releases active metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
